Disperse Yellow 49

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

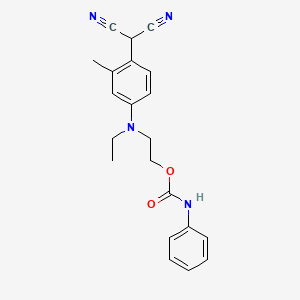

2-[4-(dicyanomethyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-3-25(11-12-27-21(26)24-18-7-5-4-6-8-18)19-9-10-20(16(2)13-19)17(14-22)15-23/h4-10,13,17H,3,11-12H2,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOHRODHDJYIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)C(C#N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Disperse Yellow 49 chemical structure and properties

Disperse Yellow 49 is a synthetic organic compound classified as a methine dye.[1] It is primarily utilized as a disperse dye in the textile industry for imparting a bright, greenish-yellow hue to synthetic fibers.[1][2] Its low water solubility makes it suitable for the dyeing of hydrophobic fibers such as polyester, nylon, diacetate, and triacetate.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Identification

This compound is chemically known as 2-[4-(dicyanomethyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate.[2] Its structure features a central N-alkylaniline core, substituted with a dicyanomethyl group and an ethyl N-phenylcarbamate side chain.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 54824-37-2[1] |

| Molecular Formula | C₂₁H₂₂N₄O₂[1] |

| Molecular Weight | 362.43 g/mol [1] |

| IUPAC Name | 2-[4-(dicyanomethyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate[2] |

| Synonyms | C.I. This compound, Artisil Brilliant Yellow 6GFL, Foron Brilliant Yellow SE 6GFL[2][3] |

Physicochemical Properties

This compound exists as a yellow to light brown powder at room temperature.[1][4] It exhibits poor solubility in water but is soluble in various organic solvents, including acetone and ethanol, and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[4][5]

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Yellow to Light Brown Powder[1][4] |

| Boiling Point | 531.9 ± 50.0 °C at 760 mmHg (Predicted)[2] |

| Flash Point | 275.5 ± 30.1 °C (Predicted)[2] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted)[2] |

| Solubility | Soluble in acetone and ethanol; Slightly soluble in DMSO and methanol[4][5] |

| Chemical Stability | Decomposes under high temperature and alkaline conditions[1] |

| Ion Sensitivity | Color may be affected by the presence of copper and iron ions[1] |

Synthesis of this compound

The synthesis of this compound is achieved through multi-step organic reactions. While specific industrial synthesis protocols are proprietary, a plausible synthetic pathway can be deduced from its chemical structure. The process likely involves the formation of an N-alkylaniline intermediate, followed by the introduction of the dicyanomethyl group, and finally, the formation of the carbamate linkage.

A potential synthetic route is outlined below:

Experimental Protocols

Dyeing of Polyester Fabric (Carrier Method)

This protocol describes a laboratory-scale procedure for dyeing polyester fabric with this compound using a carrier.

-

Preparation of the Dyebath:

-

Prepare a stock solution of this compound by pasting a known amount of the dye with a dispersing agent and then diluting with deionized water.

-

The dyebath is prepared to a specific liquor ratio (e.g., 1:40) and contains the dye dispersion, a carrier (e.g., methylnaphthalene), and an acid to maintain a pH of approximately 3-5.[1]

-

-

Dyeing Procedure:

-

Introduce a pre-wetted polyester fabric sample into the dyebath at room temperature.

-

Gradually raise the temperature of the dyebath to 100 °C over 30-45 minutes.[1]

-

Maintain the temperature at 100 °C for 60-90 minutes with continuous agitation.[1]

-

After dyeing, cool the dyebath and remove the fabric sample.

-

-

Aftertreatment:

-

Rinse the dyed fabric thoroughly with cold water.

-

Perform a reduction clearing treatment with a solution of sodium hydrosulfite and sodium hydroxide to remove unfixed surface dye.

-

Wash the fabric with a non-ionic detergent and then rinse with water.

-

Finally, dry the dyed fabric.

-

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is suitable for the identification and quantification of this compound in textile samples.

-

Sample Preparation: [6]

-

Weigh 1 gram of the textile sample and cut it into small pieces.

-

Extract the dye using 20 mL of methanol in an ultrasonic bath at 50 °C for 30 minutes.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE filter.

-

Evaporate the filtrate to dryness and reconstitute the residue in a known volume of a water/methanol mixture (e.g., 95:5 v/v).[6]

-

-

Instrumentation and Conditions: [6][7]

-

HPLC System: A high-performance liquid chromatograph.

-

Column: A reverse-phase column, such as a ZORBAX XDB-C8 (50 mm × 2.1 mm, 1.8 µm) or a Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).[6][7]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[7]

-

Mass Spectrometer: A triple quadrupole or time-of-flight mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

-

Table 3: Example HPLC Gradient Elution Program

| Time (min) | % Mobile Phase A (5 mM Ammonium Acetate in Water) | % Mobile Phase B (Acetonitrile) |

| 0 | 60 | 40 |

| 6 | 40 | 60 |

This is an exemplary gradient and may require optimization based on the specific instrument and column used.

Applications

The primary application of this compound is in the dyeing of polyester fibers, where it exhibits good fastness properties, particularly lightfastness.[2] It is suitable for both hot melt dyeing (at optimal temperatures of 195-200 °C) and carrier dyeing methods (at 100 °C).[1][8] It can also be used for the direct printing of polyester, nylon, and acetate fabrics.[8] When dyeing polyester-cotton blends, it does not stain the cotton component.[2] Beyond textiles, it has found use in coloring inks, paints, plastics, and rubber.[5] Some research also indicates its use as a model compound for studying the properties of azo dyes and their environmental interactions.[2] Furthermore, it has been investigated for potential applications in the development of new materials like polymers and nanomaterials.[2]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound CAS#: 54824-37-2 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. shimadzu.com [shimadzu.com]

- 7. youngin.com [youngin.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-Depth Technical Guide to the Synthesis of C.I. Disperse Yellow 49

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Yellow 49 is a monoazo disperse dye characterized by its vibrant yellow hue and application in the dyeing of synthetic fibers, particularly polyester. This technical guide provides a comprehensive overview of a plausible synthetic pathway for C.I. This compound, with the IUPAC name 2-[4-(dicyanomethyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate. The synthesis is a multi-step process commencing with the N-alkylation of 3-methylaniline, followed by a Vilsmeier-Haack formylation, conversion of the formyl group to a dicyanomethylene moiety via Knoevenagel condensation, and culminating in the formation of the final carbamate dye. This document details the proposed experimental protocols for each step, presents quantitative data in a structured format, and includes graphical representations of the synthesis pathway to facilitate a deeper understanding of the chemical transformations involved.

Introduction

Disperse dyes are non-ionic colorants with low water solubility, making them ideal for coloring hydrophobic fibers like polyester, cellulose acetate, and polyamide. C.I. This compound is a notable member of this class, valued for its bright yellow shade. Understanding its synthesis is crucial for process optimization, quality control, and the development of novel dye structures with enhanced properties. This guide outlines a scientifically sound, step-by-step synthesis of C.I. This compound, based on established organic chemistry principles.

Proposed Synthesis Pathway

The synthesis of C.I. This compound can be logically divided into four principal stages:

-

Synthesis of N-ethyl-N-(2-hydroxyethyl)-3-methylaniline (3): This initial step involves the sequential N-alkylation of 3-methylaniline (1).

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the para-position of the aniline ring to yield 2-((4-formyl-3-methylphenyl)(ethyl)amino)ethanol (4).

-

Knoevenagel Condensation: Conversion of the aldehyde to the key dicyanomethylene intermediate, 2-((4-(dicyanomethyl)-3-methylphenyl)(ethyl)amino)ethanol (5).

-

Carbamate Formation: The final reaction of the hydroxyethyl group with phenyl isocyanate to produce C.I. This compound (6).

The overall synthetic scheme is depicted below:

Caption: Proposed four-step synthesis pathway for C.I. This compound.

Experimental Protocols

Synthesis of N-ethyl-N-(2-hydroxyethyl)-3-methylaniline (3)

Step 1a: Synthesis of N-ethyl-3-methylaniline (2)

-

Materials: 3-methylaniline (1.0 mol), ethyl bromide (1.2 mol), sodium carbonate (1.5 mol), ethanol (500 mL).

-

Procedure: A mixture of 3-methylaniline, sodium carbonate, and ethanol is placed in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. Ethyl bromide is added dropwise to the stirred suspension. The reaction mixture is then heated to reflux for 6-8 hours. After cooling to room temperature, the inorganic salts are removed by filtration. The ethanol is removed from the filtrate under reduced pressure. The resulting crude product is purified by vacuum distillation.

Step 1b: Synthesis of N-ethyl-N-(2-hydroxyethyl)-3-methylaniline (3)

-

Materials: N-ethyl-3-methylaniline (1.0 mol), 2-chloroethanol (1.1 mol), sodium bicarbonate (1.2 mol), water (200 mL).

-

Procedure: N-ethyl-3-methylaniline and sodium bicarbonate are suspended in water in a flask equipped with a reflux condenser. 2-chloroethanol is added, and the mixture is heated to reflux for 12-16 hours. After cooling, the organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated. The product is purified by vacuum distillation.

Synthesis of 2-((4-formyl-3-methylphenyl)(ethyl)amino)ethanol (4) via Vilsmeier-Haack Reaction

-

Materials: N-ethyl-N-(2-hydroxyethyl)-3-methylaniline (1.0 mol), phosphorus oxychloride (POCl₃, 1.2 mol), N,N-dimethylformamide (DMF, 3.0 mol).

-

Procedure: In a three-necked flask cooled in an ice-water bath, phosphorus oxychloride is added dropwise to DMF with stirring to form the Vilsmeier reagent. To this pre-formed reagent, a solution of N-ethyl-N-(2-hydroxyethyl)-3-methylaniline in DMF is added slowly, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours and then heated to 60-70 °C for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured onto crushed ice and neutralized with a sodium hydroxide solution. The precipitated product is filtered, washed with water, and dried.

Synthesis of 2-((4-(dicyanomethyl)-3-methylphenyl)(ethyl)amino)ethanol (5) via Knoevenagel Condensation

-

Materials: 2-((4-formyl-3-methylphenyl)(ethyl)amino)ethanol (1.0 mol), malononitrile (1.1 mol), piperidine or another basic catalyst (catalytic amount), ethanol (500 mL).

-

Procedure: A solution of the aldehyde (4), malononitrile, and a catalytic amount of piperidine in ethanol is refluxed for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product often crystallizes out. The solid is collected by filtration, washed with cold ethanol, and dried.

Synthesis of C.I. This compound (6)

-

Materials: 2-((4-(dicyanomethyl)-3-methylphenyl)(ethyl)amino)ethanol (1.0 mol), phenyl isocyanate (1.05 mol), dry toluene or another aprotic solvent (300 mL), triethylamine (catalytic amount).

-

Procedure: A solution of the alcohol (5) in dry toluene is placed in a flask under a nitrogen atmosphere. A catalytic amount of triethylamine is added, followed by the dropwise addition of phenyl isocyanate. The reaction is typically exothermic and may require cooling to maintain the temperature around 25-30 °C. The mixture is stirred at room temperature for 2-3 hours. The completion of the reaction can be monitored by the disappearance of the -OH band in the IR spectrum. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis of C.I. This compound. Please note that these are representative values and may vary based on specific experimental conditions and scale.

| Step | Reactant 1 | Molar Ratio (vs. Substrate) | Reactant 2 | Molar Ratio (vs. Substrate) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1a | 3-Methylaniline | 1.0 | Ethyl bromide | 1.2 | Ethanol | Reflux | 6-8 | 75-85 |

| 1b | N-ethyl-3-methylaniline | 1.0 | 2-Chloroethanol | 1.1 | Water | Reflux | 12-16 | 70-80 |

| 2 | N-ethyl-N-(2-hydroxyethyl)-3-methylaniline | 1.0 | POCl₃ / DMF | 1.2 / 3.0 | DMF | 60-70 | 4-6 | 80-90 |

| 3 | 2-((4-formyl-3-methylphenyl)(ethyl)amino)ethanol | 1.0 | Malononitrile | 1.1 | Ethanol | Reflux | 2-4 | 85-95 |

| 4 | 2-((4-(dicyanomethyl)-3-methylphenyl)(ethyl)amino)ethanol | 1.0 | Phenyl isocyanate | 1.05 | Toluene | 25-30 | 2-3 | 90-98 |

Logical Workflow Diagram

The logical progression of the synthesis can be visualized as follows:

Caption: Logical workflow for the synthesis and purification of C.I. This compound.

Conclusion

This technical guide has detailed a viable and robust synthetic pathway for C.I. This compound. The described methodologies are based on well-established and reliable organic reactions. The provided experimental protocols and quantitative data offer a solid foundation for researchers and professionals to replicate and potentially optimize the synthesis of this important disperse dye. The visual diagrams further clarify the chemical transformations and the overall workflow, making this guide a valuable resource for those in the fields of dye chemistry, materials science, and drug development. Further research could focus on the development of more environmentally friendly catalytic systems and the exploration of alternative synthetic routes to enhance efficiency and sustainability.

Spectroscopic Analysis of Disperse Yellow 49: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 49 is a synthetic dye belonging to the disperse class of colorants, characterized by their low water solubility and application in dyeing hydrophobic fibers such as polyester and acetate. This technical guide provides a comprehensive overview of the spectroscopic methods utilized for the analysis of this compound. It is important to note that the commercial name "this compound" has been associated with two distinct chemical structures, identified by CAS numbers 54824-37-2 and 6858-49-7. This guide will address both compounds to ensure a thorough analysis.

The structural and analytical characterization of such dyes is crucial for quality control in manufacturing, toxicological assessment in drug development, and for ensuring product safety and regulatory compliance. Spectroscopic techniques are indispensable tools for elucidating the chemical structure, identifying functional groups, and quantifying the presence of these dyes in various matrices.

Chemical Structures and Properties

The two chemical entities referred to as this compound possess distinct molecular formulas and weights, which has implications for their spectroscopic and chromatographic behavior.

Table 1: Chemical Properties of this compound Variants

| Property | This compound (CAS: 54824-37-2) | This compound (CAS: 6858-49-7) |

| Chemical Name | 2-[4-(dicyanomethyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate[1] | 2-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate[2] |

| Molecular Formula | C₂₁H₂₂N₄O₂[1] | C₂₂H₂₂N₄O₂[2] |

| Molecular Weight | 362.43 g/mol | 374.44 g/mol |

| Chemical Structure |

Note: The IUPAC names and structures are based on the CAS registry information.

Spectroscopic Data

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation and identification of dyes. The following data has been reported for this compound with CAS number 6858-49-7.

Table 2: LC-MS Data for this compound (CAS: 6858-49-7)

| Parameter | Value | Reference |

| Retention Time | 10.1 min | |

| UV-Vis λmax 1 | 446 nm | |

| UV-Vis λmax 2 | 234 nm | |

| m/z (positive ESI) | 375 |

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

FTIR spectroscopy is used to identify the functional groups within a molecule based on the absorption of infrared radiation. Based on the structures of the two this compound variants, the following characteristic absorption bands are expected.

Table 3: Predicted FTIR Spectral Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Carbamate) | 3300-3500 | Stretch |

| C-H (Aromatic) | 3000-3100 | Stretch |

| C-H (Aliphatic) | 2850-3000 | Stretch |

| C≡N (Nitrile) | 2220-2260 | Stretch[3][4] |

| C=O (Carbamate) | 1680-1730 | Stretch[5] |

| C=C (Aromatic) | 1450-1600 | Stretch |

| C-N (Aromatic Amine) | 1250-1350 | Stretch[6] |

| C-O (Carbamate) | 1200-1300 | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. The following table outlines the predicted chemical shift regions for the protons (¹H) and carbons (¹³C) in the this compound molecules.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 6.5 - 8.0[7][8][9] |

| N-H (Carbamate) | 5.0 - 8.0 | |

| -CH₂- (Ethyl & Methylene) | 3.0 - 4.5 | |

| -CH₃ (Ethyl & Methyl) | 1.0 - 2.5 | |

| ¹³C | C=O (Carbamate) | 150 - 170[10][11] |

| Aromatic Carbons | 110 - 150[12][13] | |

| C≡N (Nitrile) | 110 - 125[14][15][16] | |

| -CH₂- (Aliphatic) | 20 - 60 | |

| -CH₃ (Aliphatic) | 10 - 25 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Sample Preparation

-

Standard Solution Preparation : Accurately weigh approximately 10 mg of this compound standard and dissolve it in 100 mL of a suitable solvent such as acetonitrile or methanol to prepare a stock solution of 100 µg/mL.

-

Textile Sample Extraction : For the analysis of dyed textiles, a representative sample (e.g., 1 gram) is finely cut. The dye is then extracted using a suitable solvent (e.g., 20 mL of methanol or chlorobenzene) with the aid of ultrasonication for approximately 30 minutes at a slightly elevated temperature (e.g., 50-60 °C). The extract is then centrifuged and filtered through a 0.45 µm syringe filter prior to analysis.

UV-Vis Spectroscopy

-

Instrumentation : A double-beam UV-Vis spectrophotometer is used.

-

Procedure :

-

A suitable dilution of the stock solution is prepared using the same solvent to obtain a concentration within the linear range of the instrument.

-

The spectrophotometer is blanked using the pure solvent.

-

The absorbance spectrum is recorded over a wavelength range of 200-800 nm.

-

The wavelength of maximum absorbance (λmax) is determined.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation : An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for solid samples. Alternatively, the KBr pellet method can be employed.

-

Procedure (ATR) :

-

A small amount of the solid dye powder is placed directly onto the ATR crystal.

-

The pressure arm is engaged to ensure good contact between the sample and the crystal.

-

The spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to sample analysis.

-

-

Procedure (KBr Pellet) :

-

Approximately 1-2 mg of the dye is intimately mixed and ground with about 200 mg of dry KBr powder.

-

The mixture is pressed into a transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of the FTIR spectrometer and the spectrum is recorded.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation : A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions :

-

Column : A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase : A gradient elution is typically used with Mobile Phase A consisting of water with 0.1% formic acid and Mobile Phase B consisting of acetonitrile or methanol with 0.1% formic acid.

-

Flow Rate : 0.3-0.5 mL/min.

-

Injection Volume : 5-10 µL.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Scan Mode : Full scan to determine the parent ion, followed by product ion scan (MS/MS) for structural confirmation.

-

Capillary Voltage, Cone Voltage, and Collision Energy : These parameters are optimized for the specific analyte and instrument.

-

Visualizations

Analytical Workflow for Dye Identification

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of an unknown dye sample, potentially this compound.

Caption: Workflow for the spectroscopic identification of an unknown dye.

This comprehensive guide provides the foundational knowledge for the spectroscopic analysis of this compound. For definitive identification and quantification, it is recommended to use certified reference standards for both CAS variants. The provided protocols and expected spectral data serve as a robust starting point for researchers and professionals in the field.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound - Wikidata [wikidata.org]

- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]

- 15. m.youtube.com [m.youtube.com]

- 16. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical and Biological Data of CAS Number 54824-37-2 (Disperse Yellow 49)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available data for CAS number 54824-37-2, identified as Disperse Yellow 49. While efforts have been made to provide accurate information, the detailed experimental protocols for the cited physicochemical data and specific molecular targets for its biological activities are not available in the public domain. This guide, therefore, presents the available data and general experimental methodologies.

Physicochemical Data

This compound is a synthetic dye belonging to the methine class.[1] Its primary application is in the dyeing of polyester, nylon, and acetate fabrics.[1][2] The following tables summarize its key physicochemical properties based on available data.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Common Name | This compound | [1][3] |

| CAS Number | 54824-37-2 | [1] |

| Molecular Formula | C₂₁H₂₂N₄O₂ | [1][4] |

| Molecular Weight | 362.43 g/mol | [1][4] |

| Appearance | Light brown to yellow powder | [1][5] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

Table 2: Thermal and Other Properties

| Property | Value | Source(s) |

| Boiling Point | 531.9 ± 50.0 °C at 760 mmHg | [2] |

| Flash Point | 275.5 ± 30.1 °C | [2] |

| LogP (Octanol-Water Partition Coefficient) | 4.37 | [2] |

Table 3: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [5] |

| Acetone | Soluble | [1][5] |

| Ethanol | Soluble | [1][5] |

| Methanol | Slightly Soluble | [3] |

| DMSO | Slightly Soluble (with heating) | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in publicly accessible literature. The following sections describe generalized, standard laboratory procedures for determining the key parameters listed above. These are provided for informational purposes and are not confirmed methods for the specific data presented.

Determination of Melting and Boiling Points

A common laboratory method for determining the melting and boiling points of organic compounds is the Thiele tube method or the use of a digital melting/boiling point apparatus.

-

Principle: A small, powdered sample of the solid is placed in a capillary tube and heated alongside a thermometer in a liquid bath with a high boiling point (e.g., silicone oil). For boiling point determination, a small, inverted capillary tube is placed in a test tube containing the liquid sample, which is then heated. The temperature at which the solid melts or a continuous stream of bubbles emerges from the inner capillary is recorded.

-

Apparatus: Thiele tube or digital melting/boiling point apparatus, thermometer, capillary tubes, heating source.

-

General Procedure (Melting Point):

-

A small amount of the finely powdered dry sample is packed into a capillary tube sealed at one end.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in the heating bath of the apparatus.

-

The sample is heated slowly, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

-

General Procedure (Boiling Point):

-

A small volume of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

-

The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

Determination of Solubility

Solubility is typically determined by the shake-flask method, a standard and widely used technique.

-

Principle: A known amount of the solute is added to a known volume of the solvent in a flask. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute is then measured in the saturated solution.

-

Apparatus: Erlenmeyer flasks, constant temperature shaker or magnetic stirrer, analytical balance, filtration apparatus, and a suitable analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC).

-

General Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

-

The solution is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is withdrawn, filtered to remove any suspended particles.

-

The concentration of the dissolved dye in the filtrate is determined using a calibrated analytical method.

-

Determination of the Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the classical and most reliable method for the experimental determination of LogP.

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Apparatus: Separatory funnels, mechanical shaker, centrifuge, analytical instrumentation for quantification (e.g., HPLC-UV).[6]

-

General Procedure: [6]

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

A known amount of this compound is dissolved in one of the phases.

-

The two phases are mixed in a separatory funnel in a defined volume ratio.

-

The funnel is shaken until equilibrium is achieved.

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of the dye in each phase is determined.

-

The LogP is calculated using the formula: LogP = log₁₀ ([concentration in octanol] / [concentration in water]).

-

Biological Activity and Signaling Pathways

Publicly available information suggests that this compound exhibits inhibitory activity against certain enzymes and cellular pathways.[4] However, specific details regarding the molecular mechanisms and the identity of the inhibited kinases are lacking. The following sections outline the implicated pathways and provide generalized workflows for assessing such activities.

Inhibition of Kinase Signaling Pathways

This compound has been reported to inhibit kinase signaling pathways.[4] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their inhibition can have significant effects on cellular processes like proliferation, differentiation, and apoptosis. Without specific information on the targeted kinases, a detailed pathway diagram cannot be constructed.

Below is a generalized workflow for screening a compound for kinase inhibitory activity.

Caption: Generalized workflow for identifying and characterizing kinase inhibitors.

Regulation of Myosin Phosphatase Signaling

The regulation of myosin light chain phosphatase (MLCP) is a key mechanism in smooth muscle contraction and cell motility. MLCP dephosphorylates the myosin light chain, leading to muscle relaxation. Its activity is often regulated by upstream signaling pathways, including those involving Rho-associated kinase (ROCK). While it has been suggested that this compound is involved in myosin phosphatase regulation, the specific mechanism is not described in the available literature.

The diagram below illustrates a simplified, general overview of the myosin phosphatase regulatory pathway.

Caption: A simplified diagram of the RhoA/ROCK pathway regulating myosin phosphatase.

Inhibition of Sucrase Activity

This compound has been reported to inhibit sucrase activity.[4] Sucrase is an enzyme located in the brush border of the small intestine that hydrolyzes sucrose into glucose and fructose, which are then absorbed into the bloodstream. Inhibition of sucrase can reduce the rate of carbohydrate digestion and absorption.

A typical in vitro sucrase inhibition assay involves the following steps.

Caption: A generalized workflow for an in vitro sucrase inhibition assay.

Conclusion

This compound (CAS 54824-37-2) is a synthetic dye with defined physicochemical properties. While there are indications of its biological activity, including the inhibition of kinase signaling pathways and sucrase, the public domain lacks the in-depth experimental data and specific molecular targets required for a full toxicological and pharmacological assessment. The information provided in this guide is based on currently available data and should be supplemented with further experimental validation for any research or drug development purposes.

References

In-Depth Technical Guide: Characterization of 4-((6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide (C21H22N4O2)

In-Depth Technical Guide: Characterization of 4-((6,7-dihydro-5H-cyclopenta[1][2]thieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide (C21H22N4O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the compound with the molecular formula C21H22N4O2, identified as 4-((6,7-dihydro-5H-cyclopenta[1][2]thieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide (PubChem CID: 138635185). This document outlines its physicochemical properties, a detailed experimental protocol for its synthesis, and a summary of its potential biological activity based on related structures. The thieno[2,3-d]pyrimidine core is a recognized scaffold in medicinal chemistry, often associated with kinase inhibition.[3][4][5] This guide serves as a foundational resource for researchers interested in the further investigation and development of this compound.

Physicochemical and Structural Data

The fundamental properties of 4-((6,7-dihydro-5H-cyclopenta[1][2]thieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide are summarized below. It is important to note that while the structural information is confirmed, specific experimental data such as melting point and spectroscopic details are not widely available in the public domain and the presented data is based on computational predictions where specified.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C21H22N4O2 | PubChem |

| IUPAC Name | 4-((6,7-dihydro-5H-cyclopenta[1][2]thieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide | PubChem |

| PubChem CID | 138635185 | PubChem |

| Molecular Weight | 394.5 g/mol | PubChem |

| XLogP3-AA | 3.7 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Exact Mass | 394.14634959 g/mol | PubChem |

| Monoisotopic Mass | 394.14634959 g/mol | PubChem |

| Topological Polar Surface Area | 99.8 Ų | PubChem |

| Heavy Atom Count | 29 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 639 | PubChem |

Table 2: Spectroscopic Data Summary (Predicted)

| Spectroscopy Type | Predicted Data Highlights |

| ¹H NMR | Characteristic peaks expected for aromatic, amide, methylene, and methoxy protons. |

| ¹³C NMR | Resonances anticipated for aromatic, carbonyl, and aliphatic carbons. |

| Infrared (IR) | Absorption bands indicative of N-H, C=O (amide), C-N, and C-O stretching vibrations. |

| Mass Spectrometry (MS) | Expected molecular ion peak [M]+ at m/z 394.1463. |

Experimental Protocols

The synthesis of 4-((6,7-dihydro-5H-cyclopenta[1][2]thieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide can be achieved through a multi-step process, drawing upon established methods for the synthesis of thieno[2,3-d]pyrimidine derivatives.[6][7][8]

Synthesis of the Thieno[2,3-d]pyrimidine Core

The core scaffold can be synthesized starting from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Protocol:

-

Cyclization to Thienopyrimidinone: A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1 equivalent) and formamide (excess) is heated at reflux for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one intermediate.

-

Chlorination: The thienopyrimidinone intermediate (1 equivalent) is suspended in phosphorus oxychloride (POCl3) and heated at reflux for several hours. After cooling, the excess POCl3 is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a suitable base (e.g., aqueous ammonia) to precipitate the 4-chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine. The solid is collected by filtration, washed with water, and dried.

Synthesis of the Amine Side-Chain

Protocol:

-

Amide Formation: To a solution of 4-aminobenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and a base (e.g., triethylamine) are added. 2-Methoxyethylamine (1 equivalent) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, 4-amino-N-(2-methoxyethyl)benzamide, is isolated and purified by standard procedures.

Final Coupling Reaction

Protocol:

-

Nucleophilic Aromatic Substitution: The 4-chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine (1 equivalent) and 4-amino-N-(2-methoxyethyl)benzamide (1-1.2 equivalents) are dissolved in a suitable solvent such as isopropanol or dioxane. A non-nucleophilic base (e.g., diisopropylethylamine) is added, and the reaction mixture is heated at reflux. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction and purified by column chromatography or recrystallization to yield 4-((6,7-dihydro-5H-cyclopenta[1][2]thieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide.

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the target compound.

Potential Signaling Pathway: Kinase Inhibition

Given that thieno[2,3-d]pyrimidine derivatives are frequently investigated as kinase inhibitors, a potential mechanism of action for this compound could involve the inhibition of a kinase signaling pathway, such as the VEGFR-2 pathway, which is crucial in angiogenesis.[1]

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Potential Biological Activity

While specific biological data for 4-((6,7-dihydro-5H-cyclopenta[1][2]thieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide is not available in the public domain, the thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore in drug discovery.[3][4][5] Compounds with this core structure have been reported to exhibit a range of biological activities, including:

-

Kinase Inhibition: Many thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Janus kinase (JAK).[1][2][3] These kinases are often implicated in cancer and inflammatory diseases.

-

Anticancer Activity: As a consequence of their kinase inhibitory activity, numerous thieno[2,3-d]pyrimidine compounds have demonstrated potent anticancer effects in various cancer cell lines.[4]

-

Anti-inflammatory Activity: Some derivatives have shown anti-inflammatory properties, potentially through the inhibition of signaling pathways involved in the inflammatory response.

Given these precedents, it is plausible that 4-((6,7-dihydro-5H-cyclopenta[1][2]thieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide may also exhibit kinase inhibitory and potential anticancer or anti-inflammatory properties. Further investigation is warranted to elucidate its specific biological targets and therapeutic potential.

Conclusion

This technical guide provides a consolidated overview of the characterization of 4-((6,7-dihydro-5H-cyclopenta[1][2]thieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide (C21H22N4O2). While a lack of publicly available experimental data necessitates a reliance on predicted values for some properties, the provided synthetic protocols and discussion of potential biological activities offer a solid foundation for future research and development. The thieno[2,3-d]pyrimidine core represents a promising starting point for the design of novel therapeutic agents, and this specific compound warrants further investigation to determine its full pharmacological profile.

References

- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents | MDPI [mdpi.com]

Toxicological Profile of Disperse Yellow 49: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive overview of the available toxicological information for Disperse Yellow 49. Due to a significant lack of publicly available toxicological data for this specific substance, this guide also includes a detailed toxicological profile of the structurally related and well-studied azo dye, Disperse Yellow 3, as a surrogate to provide a more complete picture of the potential hazards associated with this class of compounds. The information presented for Disperse Yellow 3 should be considered as a reference and not as a direct representation of the toxicological properties of this compound.

Introduction to this compound

This compound is a synthetic organic dye belonging to the methine class.[1] It is used in the textile industry for dyeing synthetic fibers. While specific toxicological data is sparse, its chemical structure and classification as a disperse dye warrant a thorough evaluation of its potential health effects. This guide aims to summarize the known information about this compound and provide a detailed analysis of a related compound, Disperse Yellow 3, to inform researchers, scientists, and drug development professionals.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This dye is a light brown powder that is soluble in acetone and ethanol.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 54824-37-2 | [1][3][4] |

| Molecular Formula | C₂₁H₂₂N₄O₂ | [3] |

| Molecular Weight | 362.43 g/mol | [3] |

| Appearance | Light brown powder | [1][2] |

| Solubility | Soluble in acetone and ethanol | [1][2][5] |

| XLogP3 | 4.37 | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Boiling Point | 531.9 ± 50.0 °C at 760 mmHg | [4] |

| Flash Point | 275.5 ± 30.1 °C | [4] |

Available Toxicological Data for this compound

The available toxicological information for this compound is limited. It is primarily identified as a potential skin sensitizer.

Skin Sensitization

Other Toxicological Endpoints

Safety data sheets for this compound generally state that no data is available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye damage/irritation, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity. Some sources suggest that this compound may bind to DNA-binding proteins and inhibit kinase signaling pathways involved in cell function and DNA replication, but these are qualitative statements without supporting experimental data.[3]

Toxicological Profile of Disperse Yellow 3 (CAS No. 2832-40-8) as a Surrogate

Given the lack of data for this compound, the toxicological profile of Disperse Yellow 3, a well-studied monoazo disperse dye, is presented here as a case study.

Chemical and Physical Properties of Disperse Yellow 3

The chemical and physical properties of Disperse Yellow 3 are summarized in Table 2.

Table 2: Chemical and Physical Properties of Disperse Yellow 3

| Property | Value | Reference(s) |

| CAS Number | 2832-40-8 | [7][8][9] |

| Molecular Formula | C₁₅H₁₅N₃O₂ | [7][8][9] |

| Molecular Weight | 269.30 g/mol | [7][8] |

| Appearance | Brownish-yellow powder | [7] |

| Melting Point | 268-270 °C | [8][9] |

| Solubility | Soluble in acetone, ethanol, and benzene; sparingly soluble in water. | [10] |

| λmax | 357 nm |

Acute, Subchronic, and Chronic Toxicity of Disperse Yellow 3

Studies conducted by the National Toxicology Program (NTP) have provided data on the toxicity of Disperse Yellow 3.

-

Acute Toxicity: In 14-day studies, mortality was observed in rats at dietary concentrations of 50,000 ppm and higher, and in mice at 100,000 ppm.[10]

-

Subchronic Toxicity: In 13-week studies, depressed weight gain was noted in rats and mice at dietary concentrations of 10,000 ppm or more.[10] In a separate subchronic study, dose-related lesions of the pituitary and thyroid glands, spleen, and kidneys were reported in rats.[11]

-

Chronic Toxicity and Carcinogenicity: A 2-year feeding study concluded that Disperse Yellow 3 was carcinogenic in male F344/N rats and female B6C3F1 mice.[11][12] In male rats, there was a significant increase in the incidence of neoplastic nodules of the liver.[10][11][13] In female mice, a significantly increased incidence of hepatocellular adenoma was observed.[10][11]

Table 3: Summary of Chronic Toxicity and Carcinogenicity of Disperse Yellow 3 in a 2-Year NTP Bioassay

| Species/Sex | Dose Levels (ppm in diet) | Key Findings | Reference(s) |

| Rat/Male | 5,000, 10,000 | Increased incidence of neoplastic nodules of the liver. | [10][11][12][13] |

| Rat/Female | 5,000, 10,000 | No treatment-related tumor findings. | [14] |

| Mouse/Male | 2,500, 5,000 | Increases in alveolar/bronchiolar adenoma. | [10][14] |

| Mouse/Female | 2,500, 5,000 | Increased incidence of hepatocellular adenoma and malignant lymphomas. | [10][11][14] |

Genotoxicity of Disperse Yellow 3

Disperse Yellow 3 has been shown to be mutagenic in several in vitro and in vivo test systems.

-

Bacterial Reverse Mutation Assay (Ames Test): Disperse Yellow 3 was mutagenic in several strains of Salmonella typhimurium both with and without metabolic activation.[10][13][15]

-

In Vitro Mammalian Cell Assays: It induced forward mutations in mouse lymphoma cells with metabolic activation.[11] It also caused sister chromatid exchange in Chinese hamster ovary cells.[13]

-

In Vivo Assays: Disperse Yellow 3 induced chromosomal aberrations in tail-regenerating frog larvae.[11]

The genotoxicity of Disperse Yellow 3 is a significant toxicological concern.[13]

Reproductive and Developmental Toxicity of Disperse Yellow 3

No data were available to the IARC Working Group on the reproductive and developmental toxicity of Disperse Yellow 3.[10]

Mechanism of Toxicity of Azo Dyes

The toxicity of many azo dyes is attributed to their metabolic reduction to aromatic amines. This reductive cleavage of the azo bond (-N=N-) is carried out by azoreductase enzymes found in the liver and gut microflora.[16] Some of the resulting aromatic amines are known to be genotoxic and carcinogenic.[13] For Disperse Yellow 3, the expected metabolites are 4-aminoacetanilide and 2-amino-p-cresol, which have also demonstrated genotoxic activity.[13]

Experimental Protocols for Toxicological Assessment

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicological properties of chemicals.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.[17][18][19][20][21]

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step. The method classifies the substance into a toxicity class based on the observed mortality.

-

Animals: Typically, young adult female rats are used.

-

Procedure:

-

A starting dose (e.g., 2000 mg/kg body weight) is administered orally to a group of three animals.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Depending on the outcome (number of mortalities), the dose for the next group of animals is either increased, decreased, or the study is concluded.

-

-

Data Analysis: The results are used to classify the substance according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).

Skin Sensitization - OECD Test Guideline 406 (Guinea Pig Maximization Test)

This guideline describes a procedure to determine the potential of a substance to cause skin sensitization.[1][22][23][24][25]

-

Principle: The test involves an induction phase to sensitize the animals to the test substance, followed by a challenge phase to elicit an allergic reaction.

-

Animals: Young adult guinea pigs are used.

-

Procedure:

-

Induction Phase: The test substance is administered to the animals both by intradermal injection (with Freund's Complete Adjuvant to enhance the immune response) and by topical application.

-

Rest Period: A 10-14 day rest period follows the induction phase.

-

Challenge Phase: A non-irritating concentration of the test substance is applied topically to a different area of the skin.

-

-

Data Analysis: The skin reactions at the challenge site are scored for erythema and edema at 24 and 48 hours after application. The incidence and severity of the reactions in the test group are compared to a control group.

Bacterial Reverse Mutation Test - OECD Test Guideline 471 (Ames Test)

This in vitro test is widely used to assess the mutagenic potential of a substance.[26][27][28][29][30]

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

The bacteria are plated on a minimal agar medium lacking the specific amino acid.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Conclusion

The toxicological profile of this compound remains largely uncharacterized, with the most notable identified hazard being its potential for skin sensitization. The lack of comprehensive data on other critical endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity highlights a significant data gap.

In contrast, the toxicological profile of the related azo dye, Disperse Yellow 3, is well-documented, revealing concerns regarding its genotoxicity and carcinogenicity in animal models. The mechanism of toxicity for azo dyes often involves metabolic reduction to potentially harmful aromatic amines.

For a complete and accurate risk assessment of this compound, further toxicological studies following standardized guidelines are imperative. The information provided in this guide on Disperse Yellow 3 and the standard testing protocols can serve as a valuable resource for designing and interpreting future studies on this compound and other related disperse dyes.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound [chembk.com]

- 3. This compound, technical grade dye content [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. This compound (Technical Grade) [chembk.com]

- 6. scialert.net [scialert.net]

- 7. C.I. Disperse Yellow 3 | C15H15N3O2 | CID 17811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accustandard.com [accustandard.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 12. Carcinogenesis Bioassay of Disperse Yellow 3 (CAS No. 2832-40-8) in F344 Rats and B6C3F1 Mice (Feed Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. oehha.ca.gov [oehha.ca.gov]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 16. sdc.org.uk [sdc.org.uk]

- 17. researchgate.net [researchgate.net]

- 18. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 19. ANONIM, OECD Guideline for testing of Chemicals, Test No. 423: Acute Oral Toxicity-Acute Toxic Class Method, adopted: 17th December 2001, 1-14 (2001). [sciepub.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. nucro-technics.com [nucro-technics.com]

- 26. nib.si [nib.si]

- 27. oecd.org [oecd.org]

- 28. oecd.org [oecd.org]

- 29. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 30. OECD 471: Bacterial Reverse Mutation Test | Gentronix [gentronix.co.uk]

Environmental Fate and Degradation of Azo Dyes: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Azo dyes, characterized by the presence of one or more azo bonds (–N=N–), represent the largest and most versatile class of synthetic colorants. Their extensive use in the textile, pharmaceutical, food, and cosmetic industries has led to significant environmental concerns due to their recalcitrant nature and the potential toxicity of their degradation byproducts. This guide provides a comprehensive overview of the environmental fate and degradation of azo dyes, with a focus on the underlying physicochemical principles, microbial degradation pathways, and the analytical methodologies used to study these processes. Key quantitative data on degradation efficiencies are summarized, detailed experimental protocols are provided, and the intricate signaling pathways governing microbial degradation are visualized to offer a holistic understanding for researchers in the field.

Physicochemical Properties and Environmental Fate

Azo dyes are organic compounds that are typically solids and often exist as salts.[1] Many are water-soluble due to the presence of sulfonic acid groups, which facilitates their dispersal in aquatic environments.[1] The azo bond is the most labile part of the molecule and is susceptible to cleavage under certain environmental conditions.[2] The stability of azo dyes is influenced by factors such as pH, temperature, and light exposure. Their persistence in the environment is a major concern, as they can reduce light penetration in water bodies, affecting aquatic photosynthesis, and some azo dyes and their breakdown products have been shown to be toxic, mutagenic, and carcinogenic.[3][4]

Degradation Pathways

The environmental degradation of azo dyes can occur through both abiotic and biotic pathways.

Abiotic Degradation

Abiotic degradation of azo dyes is primarily driven by physical and chemical processes such as photolysis, oxidation, and hydrolysis. Advanced Oxidation Processes (AOPs), including ozonation and Fenton reactions, can effectively decolorize azo dyes by generating highly reactive hydroxyl radicals that break down the chromophoric azo bond.[5] However, these methods can be costly and may generate secondary pollutants.[3]

Biotic Degradation

Microbial degradation is a more cost-effective and environmentally friendly approach to azo dye remediation.[3] A wide range of microorganisms, including bacteria, fungi, and algae, have been shown to decolorize and degrade azo dyes under different environmental conditions.[6][7]

Anaerobic Degradation: Under anaerobic conditions, the primary mechanism of azo dye degradation is the reductive cleavage of the azo bond.[8] This process is often mediated by intracellular or extracellular microbial enzymes, particularly azoreductases.[8][9] The reduction of the azo bond leads to the formation of colorless aromatic amines, which may be more toxic than the parent dye.[8][10]

Aerobic Degradation: The aromatic amines produced during anaerobic degradation are typically resistant to further breakdown in the absence of oxygen. However, under aerobic conditions, these amines can be mineralized by other microbial enzymes, such as laccases and peroxidases, into less toxic compounds, carbon dioxide, and water.[6][8] Therefore, a sequential anaerobic-aerobic treatment process is often considered the most effective strategy for the complete mineralization of azo dyes.[6][10]

Quantitative Data on Azo Dye Degradation

The efficiency of azo dye degradation is influenced by numerous factors, including the microbial strain, the chemical structure of the dye, and various physicochemical parameters.

Table 1: Influence of Physicochemical Parameters on Azo Dye Decolorization Efficiency

| Azo Dye | Microorganism | Parameter | Condition | Decolorization Efficiency (%) | Reference |

| Methyl Red | Lysinibacillus fusiformis | pH | 7 | 96 | [11] |

| Methyl Red | Lysinibacillus fusiformis | Temperature | 30 ± 2 °C | 96 | [11] |

| Reactive Orange 122 | Streptomyces albidoflavus 3MGH | Temperature | 35 °C | 59.87 | [4] |

| Direct Blue 15 | Streptomyces albidoflavus 3MGH | Temperature | 35 °C | 61.71 | [4] |

| Direct Black 35 | Streptomyces albidoflavus 3MGH | Temperature | 35 °C | 58.2 | [4] |

| Reactive Orange 122 | Streptomyces albidoflavus 3MGH | pH | 6 | 69.1 | [4] |

| Direct Blue 15 | Streptomyces albidoflavus 3MGH | pH | 6 | 68.52 | [4] |

| Direct Black 35 | Streptomyces albidoflavus 3MGH | pH | 6 | 67.3 | [4] |

| Reactive Orange 122 | Streptomyces albidoflavus 3MGH | Dye Conc. | 0.2 g/L | 61.56 | [4] |

| Direct Blue 15 | Streptomyces albidoflavus 3MGH | Dye Conc. | 0.2 g/L | 63.7 | [4] |

| Direct Black 35 | Streptomyces albidoflavus 3MGH | Dye Conc. | 0.2 g/L | 54.48 | [4] |

| Reactive Yellow F3R | Lysinibacillus sphaericus MTCC 9523 | - | Optimized | 96.30 | [5] |

| Joyfix Red RB | Lysinibacillus sphaericus MTCC 9523 | - | Optimized | 92.71 | [5] |

| Methyl Red | Pseudomonas aeruginosa | Dye Conc. | 40 mg/L | Maximum | [12] |

| Methyl Orange | Acclimated Sludge | Time | 24 h | 78 | [7] |

| Methyl Red | Acclimated Sludge | Time | 24 h | 89 | [7] |

| Tartrazine | Acclimated Sludge | Time | 24 h | 73 | [7] |

| Methyl Red | Acclimated Sludge | Time | 8 days | 99 | [7] |

| Orange G | Acclimated Sludge | Time | 8 days | 87 | [7] |

Table 2: Kinetic Parameters for Azo Dye Degradation

| Azo Dye | Degradation Method | Kinetic Model | Rate Constant (k) | Half-life (t½) | Reference |

| CI Direct Green 26 | Photocatalytic (TiO2) | Pseudo-first-order | Varies with temp. | - | [13] |

| Metanil Yellow | Photocatalytic (IONPs) | - | Increases with catalyst conc. | 1.25 h (at 8 mg/L catalyst) | [2] |

| Orange II | Photocatalytic (IONPs) | - | Varies with conditions | - | [2] |

| Reactive Red 198 | Ozonation | Pseudo-first-order | - | Varies with conditions | [14] |

| Congo Red | Biosorption | Pseudo-second-order | - | - | [15] |

Experimental Protocols

Azo Dye Decolorization Assay

This protocol is used to quantify the extent of color removal from a solution containing an azo dye.

-

Culture Preparation: Inoculate a suitable microbial culture into a liquid medium containing the target azo dye at a specific concentration (e.g., 100 mg/L).[5]

-

Incubation: Incubate the cultures under optimized conditions (e.g., 37°C, pH 8, aerobic or microaerophilic) for a defined period (e.g., 72 hours).[5]

-

Sampling: At regular intervals, withdraw an aliquot of the culture medium (e.g., 3 mL).[4]

-

Cell Separation: Centrifuge the aliquot (e.g., 5,000 rpm for 15 minutes) to separate the microbial biomass.[4]

-

Spectrophotometric Analysis: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the azo dye using a UV-Vis spectrophotometer. An uninoculated medium serves as the control.[4]

-

Calculation: Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Enzyme Activity Assays

4.2.1. Azoreductase Activity Assay

This assay measures the activity of azoreductase, a key enzyme in the anaerobic degradation of azo dyes.

-

Enzyme Extraction: Prepare a cell-free extract from the microbial culture by methods such as sonication.[5]

-

Reaction Mixture: Prepare a reaction mixture (e.g., 1 mL total volume) containing potassium phosphate buffer (e.g., 0.1 M, pH 7), a model azo dye substrate such as Methyl Red (e.g., 24 µM), and the enzyme solution.[9]

-

Pre-incubation: Pre-incubate the reaction mixture at a specific temperature (e.g., 30°C) for a short period (e.g., 4 minutes).[9]

-

Initiation of Reaction: Initiate the reaction by adding a reducing equivalent, typically NADH or NADPH (e.g., 1 mM).[9]

-

Measurement: Monitor the decrease in absorbance at the λmax of the substrate (e.g., 437 nm for Methyl Red) over time using a UV-Vis spectrophotometer.[9]

-

Unit Definition: One unit of azoreductase activity is defined as the amount of enzyme required to reduce 1 µmol of the azo dye per minute under the specified conditions.[9]

4.2.2. Laccase Activity Assay

This assay is used to determine the activity of laccase, an oxidative enzyme involved in the degradation of aromatic amines.

-

Enzyme Source: Use a cell-free supernatant or a purified enzyme solution.[5]

-

Substrate Solution: Prepare a solution of a suitable substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or syringaldazine, in an appropriate buffer (e.g., 100 mM phosphate-citrate buffer, pH 4.0).[16][17]

-

Reaction Mixture: In a cuvette, mix the enzyme solution with the substrate solution.[16]

-

Measurement: Measure the increase in absorbance at the characteristic wavelength of the oxidized product (e.g., 420 nm for oxidized ABTS) over time at a constant temperature (e.g., 30°C).[16][17]

-

Unit Definition: One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of the substrate per minute.[16]

Analytical Techniques for Metabolite Identification

4.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate, identify, and quantify the parent azo dye and its degradation metabolites.

-

Sample Preparation: Filter the supernatant from the decolorization assay through a 0.22 or 0.45 µm syringe filter.[10]

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a C18 column, is commonly used.[18]

-

Mobile Phase: A gradient of solvents, typically a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), is employed.[10][18]

-

Flow Rate: A constant flow rate (e.g., 0.8 mL/min) is maintained.[18]

-

Detection: A photodiode array (PDA) or UV detector is used to monitor the absorbance at specific wavelengths corresponding to the analytes of interest.[10]

-

-

Analysis: Inject the prepared sample into the HPLC system. The retention times and peak areas of the parent dye and its metabolites are compared to those of known standards for identification and quantification.

4.3.2. Total Organic Carbon (TOC) Analysis

TOC analysis is used to determine the extent of mineralization of the azo dye.

-

Principle: Organic carbon in the sample is oxidized to carbon dioxide (CO2) through methods like high-temperature combustion, chemical oxidation, or UV irradiation.[19] The resulting CO2 is then detected and quantified, typically by a non-dispersive infrared (NDIR) detector.[19]

-

Procedure:

-

Sample Preparation: Remove inorganic carbon from the sample by acidification and sparging.[19]

-

Oxidation: Introduce the sample into a TOC analyzer where the organic carbon is oxidized to CO2.

-

Detection: The CO2 produced is measured, and the TOC concentration is calculated.

-

-

Interpretation: A decrease in TOC over the course of the degradation experiment indicates the mineralization of the organic dye molecule.

Signaling Pathways and Regulation

The microbial degradation of azo dyes is a highly regulated process involving complex signaling pathways that control the expression of key catabolic enzymes.

Regulation of Azoreductase Expression

The expression of azoreductase genes is influenced by various environmental factors and cellular signals. In Escherichia coli, the expression of the azoR gene is reportedly lower at higher glucose concentrations, agitation speeds, and incubation temperatures, while it is higher at increased culture densities.[8] Several genes, including arsC and relA, have been identified as potential regulators of azoR expression in response to the presence of azo dyes like Methyl Red.[8]

Caption: Regulation of azoreductase gene expression in bacteria.

Regulation of Laccase Expression in Fungi

In fungi, the expression of laccase genes is induced by a variety of stimuli, including metal ions (e.g., copper), aromatic compounds related to lignin, and nutrient levels (carbon and nitrogen).[20] The promoters of laccase genes contain specific responsive elements, such as metal-responsive elements (MREs) and xenobiotic-responsive elements (XREs), which bind to transcription factors to regulate gene expression.[3][20] The presence of dyes can act as an inducer, leading to the increased transcription of laccase genes.[9]

Caption: Regulation of laccase gene expression in fungi.

Conclusion

The environmental fate and degradation of azo dyes are complex processes influenced by a multitude of factors. While abiotic methods can be effective for decolorization, microbial degradation offers a more sustainable and complete solution for the mineralization of these xenobiotic compounds. A thorough understanding of the underlying degradation pathways, the kinetics of these reactions, and the regulatory networks governing the expression of key degradative enzymes is essential for the development of efficient bioremediation strategies. The experimental protocols and analytical techniques detailed in this guide provide a framework for researchers to systematically investigate and optimize the degradation of azo dyes, contributing to the mitigation of their environmental impact.

References

- 1. camlab.co.uk [camlab.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. abcam.com [abcam.com]

- 5. ijlret.com [ijlret.com]

- 6. Biochemical and molecular characterization of an azoreductase from Staphylococcus aureus, a tetrameric NADPH-dependent flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. emergentresearch.org [emergentresearch.org]

- 10. hill-labs.co.nz [hill-labs.co.nz]

- 11. mdpi.com [mdpi.com]

- 12. sunlongbiotech.com [sunlongbiotech.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]

- 17. 漆酶的酶学测定(EC 1.10.3.2) [sigmaaldrich.com]

- 18. Effect of textile dyes on activity and differential regulation of laccase genes from Pleurotus ostreatus grown in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Total Organic Carbon (TOC) Determination: Principles, Methods, and Applications [velp.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Mechanisms of Disperse Yellow 49

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information regarding the biological activities of Disperse Yellow 49 (DY49). It is important to note that while several biological effects have been reported, detailed mechanistic studies, quantitative data (such as IC50 values or binding affinities), and specific experimental protocols for DY49 are not extensively available in peer-reviewed scientific literature. Therefore, this guide provides an overview of the reported activities and contextualizes them with general principles and methodologies in cellular and molecular biology.

Introduction to this compound

This compound (CAS No: 54824-37-2) is a synthetic monoazo dye.[1][2][3] Industrially, it is used in the dyeing of synthetic fabrics.[4][5] In the biomedical field, it has been mentioned for use in the diagnosis of skin cancer and as a counterstain in histological preparations.[6][7] Emerging information suggests that DY49 may interact with several biological systems, indicating a potential for bioactivity that warrants further investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 54824-37-2 | [6] |

| Molecular Formula | C₂₁H₂₂N₄O₂ | [6] |

| Molecular Weight | 362.43 g/mol | [6] |

| Appearance | Off-white to black solid; Yellow powder | [6][8] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [6] |

| Synonyms | C.I. This compound, Disperse Brilliant Yellow SE-6GFL | [6] |

Reported Biological Activities and Potential Mechanisms of Action

This compound has been reported to exhibit several biological activities, though the precise mechanisms are not fully elucidated.[6][7] The following sections detail these reported effects and discuss the potential underlying mechanisms based on established biological principles.

Inhibition of Kinase Signaling Pathways

DY49 has been stated to inhibit kinase signaling pathways that are involved in crucial cellular processes such as cell function and DNA replication.[6][7] Protein kinases are fundamental enzymes that regulate a vast array of cellular activities through the phosphorylation of target proteins. The inhibition of these pathways is a major focus in drug development, particularly in oncology.

Given the general role of kinases, DY49 could potentially interfere with pathways like the MAPK or PI3K/Akt signaling cascades, which are central to cell proliferation and survival. However, the specific kinase(s) targeted by DY49 have not been identified in the available literature.

Interaction with Myosin Phosphatase Regulation

A notable reported activity of DY49 is its involvement in the regulation of myosin phosphatase.[6][7] Specifically, it is suggested to be inactive in cells lacking myosin phosphatase activity.[6][7] Myosin light chain phosphatase (MLCP) is a key enzyme that dephosphorylates the regulatory light chain of myosin II, leading to the regulation of cell contractility, motility, and division.[9] MLCP itself is regulated by signaling pathways, often involving kinases like Rho-associated kinase (ROCK), which can inhibit MLCP activity.

If DY49's action is dependent on myosin phosphatase, it could act by either modulating the phosphatase's activity directly or by interfering with its upstream regulators.

Binding to DNA-Binding Proteins and Tropomyosin

DY49 is reported to bind to DNA-binding proteins and tropomyosin.[6][7]

-

DNA-Binding Proteins: The interaction with DNA-binding proteins suggests that DY49 could interfere with DNA replication, transcription, or repair processes. Azo dyes have been studied for their ability to interact with DNA, with some acting as groove binders or intercalators.[10][11] If DY49 binds to proteins like histones or transcription factors, it could alter chromatin structure or gene expression.

-

Tropomyosin: Tropomyosin is an actin-binding protein that regulates the function of actin filaments in both muscle and non-muscle cells. By binding to tropomyosin, DY49 could potentially affect cytoskeletal dynamics, cell motility, and muscle contraction.

Inhibition of Sucrase Activity

The reported inhibition of sucrase activity by DY49 points to a potential effect on carbohydrate metabolism.[6][7] Sucrase is an intestinal enzyme that breaks down sucrose into glucose and fructose. Inhibition of this enzyme would slow down carbohydrate digestion and absorption, a mechanism used by some anti-diabetic drugs.

Methodologies for Investigating Biological Activity

As specific experimental protocols for DY49 are not available, this section provides detailed templates for the types of experiments that would be necessary to characterize its mechanism of action.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen for and quantify the inhibitory activity of a compound against a specific protein kinase.

-

Objective: To determine the IC50 value of this compound against a selected protein kinase (e.g., a member of the Raf family).